molecular formula C13H13N3O2 B8743796 ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate

ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate

Cat. No. B8743796
M. Wt: 243.26 g/mol
InChI Key: QKWXSZFDLNXFBQ-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

Na0 (31.7 mmol) is added to anhydrous EtOH (100 mL) and stirred at rt for 15 min. Pyridine-2-carboxamidine hydrochloride (31.7 mmol) is added and the solution is stirred for 15 min. 2-Dimethylaminomethylene-3-oxo-butyric acid ethyl ester (31.7 mmol) is added and the reaction mixture is heated at reflux under N2 for 1 h. The reaction is cooled to rt and concentrated in vacuo. The residue is dissolved in EtOAc (200 mL), washed with brine (2×100 mL), dried (Na2SO4), filtered, and concentrated to afford 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid ethyl ester (6.77 g, 88%). MS: 261 (M+H); 1H 1H NMR (300 MHz, CDCl3): δ 1.44 (t, 3H), 2.97 (s, 3H), 4.44 (q, 2H), 7.44 (m, 1H), 7.91 (m, 1H), 8.60 (m, 1H), 8.90 (m, 1H), 9.31 (s, 1H).
Quantity
31.7 mmol
Type
reactant
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([NH2:10])=[NH:9].[CH2:11]([O:13][C:14](=[O:23])[C:15](=[CH:19]N(C)C)[C:16](=O)[CH3:17])[CH3:12]>CCO>[CH2:11]([O:13][C:14]([C:15]1[C:16]([CH3:17])=[N:9][C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][N:2]=2)=[N:10][CH:19]=1)=[O:23])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
31.7 mmol
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)C(=N)N
Step Two
Name
Quantity
31.7 mmol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=CN(C)C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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